Cas no 1387526-49-9 (2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile)
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolinecarbonitrile, 2-amino-4-hydroxy-5-methyl-
- 2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile
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- MDL: MFCD30292774
- Inchi: 1S/C11H9N3O/c1-6-3-2-4-8-9(6)10(15)7(5-12)11(13)14-8/h2-4H,1H3,(H3,13,14,15)
- InChI Key: DJIDUMGEWFJYPS-UHFFFAOYSA-N
- SMILES: N1C2C(=C(C)C=CC=2)C(O)=C(C#N)C=1N
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-309137-1g |
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile |
1387526-49-9 | 1g |
$1286.0 | 2023-09-05 | ||
| Enamine | EN300-309137-5g |
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile |
1387526-49-9 | 5g |
$3728.0 | 2023-09-05 | ||
| Enamine | EN300-309137-10g |
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile |
1387526-49-9 | 10g |
$5528.0 | 2023-09-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033749-1g |
2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile |
1387526-49-9 | 95% | 1g |
¥6363.0 | 2023-02-27 | |
| Ambeed | A1090874-1g |
2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile |
1387526-49-9 | 95% | 1g |
$927.0 | 2024-04-24 | |
| Enamine | EN300-309137-0.05g |
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile |
1387526-49-9 | 0.05g |
$1080.0 | 2023-09-05 | ||
| Enamine | EN300-309137-0.1g |
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile |
1387526-49-9 | 0.1g |
$1131.0 | 2023-09-05 | ||
| Enamine | EN300-309137-0.25g |
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile |
1387526-49-9 | 0.25g |
$1183.0 | 2023-09-05 | ||
| Enamine | EN300-309137-0.5g |
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile |
1387526-49-9 | 0.5g |
$1234.0 | 2023-09-05 | ||
| Enamine | EN300-309137-1.0g |
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile |
1387526-49-9 | 1g |
$0.0 | 2023-06-07 |
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile Suppliers
2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile
2-Amino-4-Hydroxy-5-Methylquinoline-3-Carbonitrile: A Comprehensive Overview
The compound 2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile (CAS No: 1387526-49-9) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their versatile applications in drug discovery and advanced materials development. The structure of 2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile is characterized by a quinoline ring system with substituents at positions 2, 4, and 5, including an amino group, a hydroxyl group, and a methyl group, respectively, along with a nitrile group at position 3.
Recent studies have highlighted the potential of quinoline derivatives in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The presence of multiple functional groups in 2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile makes it a promising candidate for further exploration in drug design. For instance, the nitrile group at position 3 can act as a reactive site for further chemical modifications, enabling the creation of bioisosteric analogs with enhanced pharmacokinetic properties.
One of the most notable advancements in the synthesis of quinoline derivatives involves the use of microwave-assisted reactions and catalytic processes to improve yield and selectivity. These methods have been successfully applied to the preparation of 2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile, resulting in a more efficient and environmentally friendly production process. The compound's unique electronic properties also make it an attractive candidate for applications in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices.
From a structural standpoint, 2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile exhibits a high degree of conjugation due to the aromaticity of the quinoline ring system. This conjugation not only enhances its stability but also contributes to its electronic properties, making it suitable for use in advanced materials. The hydroxyl group at position 4 introduces additional polarity to the molecule, which can influence its solubility and interactions with biological systems.
Recent research has also explored the potential of quinoline derivatives as inhibitors of various enzymes associated with neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The amino group at position 2 in 2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile plays a critical role in hydrogen bonding interactions, which are essential for enzyme inhibition. This has led to promising results in preclinical studies, where the compound demonstrated significant activity against key therapeutic targets.
In terms of synthesis, 2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile can be prepared through a variety of routes, including condensation reactions and cyclization processes. One widely adopted method involves the reaction of o-amino phenol derivatives with aldehydes or ketones under acidic conditions to form the quinoline skeleton. Subsequent modifications are then carried out to introduce the desired substituents at specific positions on the ring system.
The versatility of quinaline derivatives is further exemplified by their use in catalysis and sensor applications. For instance, modified quinolines have been employed as catalysts in organic synthesis due to their ability to stabilize transition states through π-interactions. Similarly, functionalized quinolines have been utilized as sensing materials for detecting various analytes, including heavy metal ions and volatile organic compounds.
From an environmental standpoint, researchers have also investigated the biodegradability and toxicity profiles of quinaline derivatives, including 2-amino-4-hydroxy-5-methylquinoline-3-carbonitrile, to ensure their safe use in industrial and biomedical applications. These studies have revealed that while certain quinolines may exhibit toxicity under specific conditions, careful design and optimization can mitigate these risks while maintaining their desired functional properties.
In conclusion, 2-amino
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